3-(Trimethylsilyl)anisole

説明

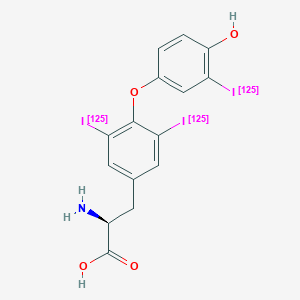

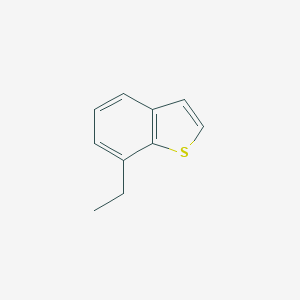

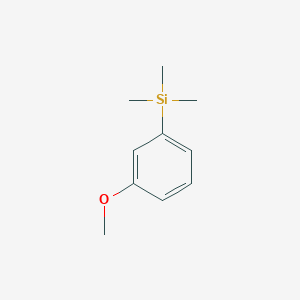

3-(Trimethylsilyl)anisole is a chemical compound with the molecular formula C10H16OSi . It is a derivative of anisole where a trimethylsilyl group is attached to the 3rd position of the anisole .

Molecular Structure Analysis

The trimethylsilyl group in 3-(Trimethylsilyl)anisole consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, are often used in organic chemistry to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . They can substitute a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .科学的研究の応用

Organometallic Reactions and Synthesis

- Reactions with Bis(trimethylsilyl)mercury : 3-(Trimethylsilyl)anisole, as anisole, reacts with bis(trimethylsilyl)mercury, resulting in products like phenoxytrimethylsilane. This indicates the significance of molecular reactions over radical processes in these reactions (Eaborn, Jackson, & Walsingham, 1967).

- Synthesis of Optically Active Cyclohexanone Derivatives : It serves as a precursor for the synthesis of optically active cyclohexanone derivatives, useful in various chemical synthesis pathways (Asaoka, Shima, & Takei, 1987).

Chemical Synthesis and Functionalization

- Meta Acylation of Anisole Derivatives : 3-(Trimethylsilyl)anisole is involved in the meta acylation of anisole, indicating its role in introducing acyl groups to specific positions in aromatic compounds (Bennetau, Rajarison, Dunoguès, & Babin, 1994).

- Facilitated Meta-lithiation of Arenes : The presence of bulky trimethylsilyl groups influences the selectivity of metallation of anisole derivatives, demonstrating its role in directing chemical reactions to specific molecular sites (Antonov, Bardakov, & Mulloyarova, 2020).

Electrochemical Synthesis

- Synthesis of Ketoprofen Precursors : This compound is used in the electrochemical synthesis of precursors for ketoprofen, showcasing its utility in pharmaceutical intermediates production (Biran et al., 1993).

Organic Synthesis and Analysis

- Union of Epoxy-Carvone Diastereomers : Trimethylsilyl trifluoromethanesulfonate, a derivative, is used to unite epoxy-carvone silyl ethers with anisole derivatives, aiding in the synthesis of compounds structurally similar to the CBD scaffold (Bailey et al., 2018).

Photolytic Reactions

- Aromatic Silylation and Germylation : Studies show that trimethylsilyl radicals, derived from photolysis of bis(trimethylsilyl)mercury, react with anisole to produce aromatic substitution products, revealing its role in photolytic reactions (Bennett, Eaborn, Jackson, & Pearce, 1971).

Novel Compounds and Material Science

- Production of Anion Radicals and Silicates : Research indicates its use in producing anion radicals and studying silicate anions, contributing to advancements in material science (Kinjo, Ichinohe, & Sekiguchi, 2007; Wu, Götz, Jamieson, & Masson, 1970).

将来の方向性

The use of trimethylsilyl groups, like the one in 3-(Trimethylsilyl)anisole, is becoming more prevalent in the chemical industry as it aims to adopt greener, safer, and more sustainable solvents . The strategic role of trimethylsilyl groups in polymerization is also being explored, with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

特性

IUPAC Name |

(3-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGPIRHEVSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375370 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)anisole | |

CAS RN |

17876-90-3 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。